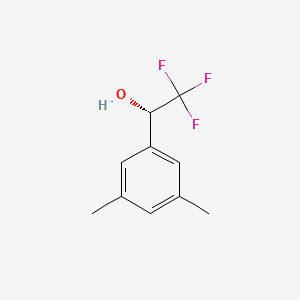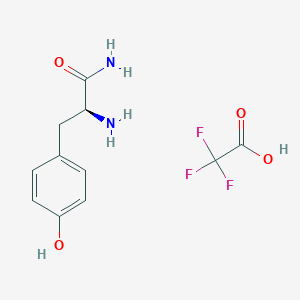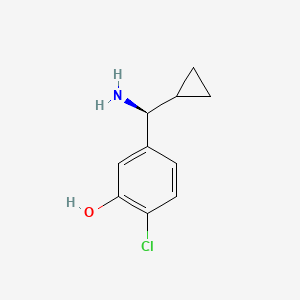
(S)-1-(3,5-Dimethylphenyl)-2,2,2-trifluoroethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-(3,5-Dimethylphenyl)-2,2,2-trifluoroethan-1-ol is a chiral alcohol compound characterized by the presence of a trifluoromethyl group and a dimethylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3,5-Dimethylphenyl)-2,2,2-trifluoroethan-1-ol typically involves the use of chiral catalysts and enantioselective reactions. One common method is the enantioselective reduction of the corresponding ketone using a chiral reducing agent. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at low temperatures to ensure high enantioselectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale catalytic hydrogenation processes. These processes utilize chiral catalysts and are optimized for high yield and purity. The reaction conditions are carefully controlled to maintain the desired enantiomeric excess and to minimize the formation of by-products.
化学反応の分析
Types of Reactions
(S)-1-(3,5-Dimethylphenyl)-2,2,2-trifluoroethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone.
Reduction: It can be reduced to form the corresponding hydrocarbon.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions include the corresponding ketone, hydrocarbon, and substituted derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
(S)-1-(3,5-Dimethylphenyl)-2,2,2-trifluoroethan-1-ol has a wide range of scientific research applications, including:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the development of new materials and as an intermediate in chemical manufacturing processes.
作用機序
The mechanism of action of (S)-1-(3,5-Dimethylphenyl)-2,2,2-trifluoroethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes and interact with intracellular targets. The dimethylphenyl group contributes to the compound’s binding affinity and specificity for its molecular targets.
類似化合物との比較
Similar Compounds
- (S)-2-(3,5-Dimethylphenyl)pyrrolidine
- (S)-5-Chloro-3-(3,5-dimethylphenyl)sulfonyl-N-(1-oxo-1-(pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide
Uniqueness
(S)-1-(3,5-Dimethylphenyl)-2,2,2-trifluoroethan-1-ol is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and lipophilicity, making it a valuable intermediate in the synthesis of various pharmaceuticals and other organic compounds.
特性
分子式 |
C10H11F3O |
|---|---|
分子量 |
204.19 g/mol |
IUPAC名 |
(1S)-1-(3,5-dimethylphenyl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C10H11F3O/c1-6-3-7(2)5-8(4-6)9(14)10(11,12)13/h3-5,9,14H,1-2H3/t9-/m0/s1 |
InChIキー |
DQTXEAKXIGCGEJ-VIFPVBQESA-N |
異性体SMILES |
CC1=CC(=CC(=C1)[C@@H](C(F)(F)F)O)C |
正規SMILES |
CC1=CC(=CC(=C1)C(C(F)(F)F)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B12963874.png)



![1-((R)-2'-Amino-[1,1'-binaphthalen]-2-yl)-3-((1S)-(6-methoxyquinolin-4-yl)((2S)-5-vinylquinuclidin-2-yl)methyl)thiourea](/img/structure/B12963889.png)




![3-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B12963923.png)



